Product packaging for Parylene F dimer(Cat. No.:CAS No. 1785-64-4)

Parylene F dimer

Cat. No.: B155830
CAS No.: 1785-64-4
M. Wt: 352.22 g/mol
InChI Key: GUHKMHMGKKRFDT-UHFFFAOYSA-N
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Description

Historical Trajectory and Foundational Discoveries in Parylene Chemistry

The origins of parylene chemistry trace back to the late 1940s with the pioneering work of Michael Mojzesz Szwarc. scscoatings.comadvancedcoating.comparyleneengineering.comvsiparylene.com Szwarc's research into the thermal decomposition of p-xylene (B151628) vapor at high temperatures (700–900 °C or exceeding 1000 °C) led to the unexpected discovery of a thin polymeric deposit downstream from the pyrolysis zone. nih.govadvancedcoating.comparyleneengineering.com He correctly identified this deposit as poly(p-xylylene) and the precursor as p-xylylene, confirming its structure through reaction with iodine to yield p-xylylene di-iodide. wikipedia.orgadvancedcoating.comparyleneengineering.com While Szwarc's initial method yielded low amounts of the polymer, it laid the groundwork for future developments. advancedcoating.comparyleneengineering.com

A significant advancement came in 1965 with William F. Gorham at Union Carbide. wikipedia.orgscscoatings.comparyleneengineering.commdpi.com Gorham developed a more efficient CVD process utilizing the cyclic dimer, [2.2]paracyclophane (di-para-xylylene), as the starting material. nih.govwikipedia.orgparyleneengineering.com This process involves vaporizing the dimer, pyrolyzing it at temperatures above 550 °C to generate the reactive monomer, and then allowing the monomer to polymerize spontaneously on a substrate in a vacuum chamber at room temperature. nih.govkisco-net.vnwikipedia.org The Gorham process enabled the controlled deposition of pinhole-free, chemically resistant parylene films and made parylene a commercially viable material, with Union Carbide commercializing a coating system in 1965. wikipedia.orgparyleneengineering.com This foundational work paved the way for the development of various substituted parylenes with tailored properties, including the fluorinated variants like Parylene F. nih.govwikipedia.orgvsiparylene.com

Chemical Structure and Distinctions of Parylene F Dimer within the Paracyclophane Family

This compound, also known by its CAS number 1785-64-4, is a member of the [2.2]paracyclophane family. sigmaaldrich.comcymitquimica.comafinechem.com Its chemical structure is characterized by two para-substituted benzene (B151609) rings linked by two ethylene (B1197577) bridges. wikipedia.org What distinguishes this compound from the basic [2.2]paracyclophane (the precursor for Parylene N) and other substituted variants like Parylene C and Parylene D is the presence of fluorine atoms. yacooscience.comvsiparylene.com In this compound, all eight hydrogen atoms on the two benzene rings are replaced by fluorine atoms. yacooscience.comchemicalbook.com This results in the chemical formula C₁₆H₈F₈ and a molecular weight of 352.22 g/mol . sigmaaldrich.comcymitquimica.comafinechem.combldpharm.com

Other common parylene dimers include:

Parylene N dimer ([2.2]paracyclophane): C₁₆H₁₆, the basic unsubstituted dimer. ufl.edu

Parylene C dimer (dichloro[2.2]paracyclophane): C₁₆H₁₄Cl₂, with one chlorine atom substituted on each benzene ring. ufl.eduvsiparylene.com

Parylene D dimer (tetrachloro[2.2]paracyclophane): C₁₆H₁₂Cl₄, with two chlorine atoms substituted on each benzene ring. ufl.eduvsiparylene.com

Parylene AF-4 dimer (1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane): This variant has fluorine atoms on the aliphatic bridges, unlike this compound which has fluorine atoms on the aromatic rings. vsiparylene.comresearchgate.net

The full fluorination of the aromatic rings in this compound imparts specific characteristics to the resulting polymer, such as enhanced thermal stability and UV resistance compared to non-fluorinated or chlorinated parylenes. yacooscience.comellsworth.comvsiparylene.comchemicalbook.com

The chemical structure of this compound can be represented as:

(Note: This is a simplified representation. The actual structure is a cyclic dimer).

Here is a table summarizing the distinctions in chemical structure for common parylene dimers:

Parylene Dimer TypeChemical FormulaSubstitution LocationSubstituent
Parylene NC₁₆H₁₆Aromatic rings and aliphatic bridgesHydrogen
Parylene CC₁₆H₁₄Cl₂Aromatic ringsChlorine (1 per ring)
Parylene DC₁₆H₁₂Cl₄Aromatic ringsChlorine (2 per ring)
Parylene FC₁₆H₈F₈Aromatic ringsFluorine (4 per ring)
Parylene AF-4C₁₆H₈F₈Aliphatic bridgesFluorine (4 per bridge)

This compound is typically a white to off-white crystalline powder. afinechem.comvsiparylene.com

Research Significance of this compound as a Precursor in High-Performance Polymer Synthesis

This compound holds significant research importance primarily as the precursor for the synthesis of poly(tetrafluoro-p-xylylene), or Parylene F polymer, via the Gorham-style CVD process. qixinchemicals.comqixinchemicals.comchemicalbook.commdpi.com The unique properties of Parylene F polymer, derived from the fluorinated aromatic rings of the dimer, make it a high-performance material for demanding applications. qixinchemicals.comqixinchemicals.comchemicalbook.com

The CVD process for Parylene F involves vaporizing the solid dimer, pyrolyzing it at high temperatures (typically above 650 °C, potentially higher than for Parylene N due to stronger bonds) to cleave the dimer into reactive monomers, and then allowing these monomers to polymerize on a substrate at room temperature under vacuum. nih.govwikipedia.orgresearchgate.netmdpi.com This solvent-free process yields conformal, pinhole-free thin films. kisco-net.vnwikipedia.orgparyleneengineering.com

The resulting Parylene F polymer exhibits several key high-performance characteristics:

Excellent Thermal Stability: Parylene F demonstrates higher thermal stability compared to Parylene N and C, with a continuous service temperature of 200 °C and short-term service temperature of 250 °C, and initial weight loss temperature around 355.6 °C in O₂ atmosphere. yacooscience.comchemicalbook.commdpi.comgluespec.commdpi.com This makes it suitable for applications exposed to elevated temperatures. ellsworth.comcymitquimica.comchemicalbook.com

Superior UV Resistance: The fluorination contributes to enhanced resistance to ultraviolet (UV) radiation, which is crucial for outdoor or UV-exposed applications. yacooscience.comchemicalbook.com

Low Dielectric Constant and High Dielectric Strength: Parylene F possesses favorable electrical properties, making it valuable as an insulating layer in electronics. qixinchemicals.comqixinchemicals.comyacooscience.comcymitquimica.comgluespec.com

Excellent Barrier Properties: While chlorinated parylenes (C and D) are generally better moisture and gas barriers than N, F, and AF-4, Parylene F still offers exceptional barrier properties against moisture and chemicals. qixinchemicals.comqixinchemicals.comvsiparylene.com

Hydrophobicity: The high fluorine content contributes to the hydrophobic nature of Parylene F coatings. afinechem.comgluespec.com

These properties make Parylene F polymer synthesized from its dimer a material of choice for high-performance applications in various industries, including electronics, medical devices, and aerospace. qixinchemicals.comfcdtech.comellsworth.comcymitquimica.comchemicalbook.com Research focuses on leveraging these properties for protective coatings, electrical insulation, and barrier layers in demanding environments. cymitquimica.comchemicalbook.comgluespec.com

Overview of Key Academic Research Domains Pertaining to this compound

Academic research involving this compound primarily centers around understanding and exploiting the unique properties of the resulting Parylene F polymer and optimizing its synthesis and application. Key research domains include:

Chemical Vapor Deposition (CVD) Process Optimization: Studies focus on refining the Gorham process parameters, such as sublimation and pyrolysis temperatures, pressure, and deposition rate, to control the thickness, morphology, and properties of the deposited Parylene F films. nih.govmdpi.comcaltech.edu The deposition rate of Parylene F is noted as being much lower compared to Parylene C. nanochemika.co.il

Structure-Property Relationships: Researchers investigate how the specific fluorination pattern in Parylene F influences its thermal, electrical, mechanical, and barrier properties. This includes comparing Parylene F to other parylene types (N, C, D, AF-4) to understand the impact of different substituents. yacooscience.comvsiparylene.comresearchgate.net

Applications in Microelectronics and MEMS: Parylene F's low dielectric constant, high dielectric strength, and thermal stability make it a candidate for insulating layers, passivation coatings, and structural material in microelectronic devices and Microelectromechanical Systems (MEMS), particularly in high-temperature or harsh environments. yacooscience.commdpi.comcymitquimica.com

Biomedical Applications: Although Parylene C is more commonly used in biomedical devices due to its established biocompatibility, research explores the potential of Parylene F for specific biomedical applications requiring higher thermal or chemical resistance. qixinchemicals.comellsworth.commdpi.comcymitquimica.comvsiparylene.com Parylene F, along with N, C, and AF-4, has met FDA Class VI criteria. vsiparylene.com

Surface Science and Wettability: Research investigates the surface properties of Parylene F coatings, such as hydrophobicity and surface energy, and their influence on wetting behavior and interactions with other materials. researchgate.netmdpi.com Studies have shown that thin layers of Parylene F can prevent liquid diffusion into soft substrates like PDMS and enhance dewetting behavior. researchgate.netmdpi.com

Copolymerization and Composites: Academic efforts explore copolymerizing Parylene F with other parylene types, such as Parylene C, or incorporating fillers to create new materials with enhanced or tailored properties, such as improved adhesion or thermal stability, without degrading coating performance. mdpi.comresearchgate.net

Synthesis of Functionalized Parylene F Dimers: Research may involve synthesizing modified Parylene F dimers with additional functional groups to enable further chemical modifications of the polymer surface for specific applications, although this is less common commercially compared to other parylene types. nih.gov

This compound, a fluorinated [2.2]paracyclophane precursor, is a key material in the production of Parylene F (also known as Parylene AF4 or VT-4) thin films, which are widely used as protective coatings in various industries, including electronics and medical devices, due to their excellent barrier, dielectric, and thermal properties gluespec.comqixinchemicals.comchemicalbook.comunmannedsystemstechnology.com. The unique properties of Parylene F films stem from the high fluorine content in its dimeric precursor qixinchemicals.comchemicalbook.comunmannedsystemstechnology.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H8F8 B155830 Parylene F dimer CAS No. 1785-64-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,11,12,13,14,15,16-octafluorotricyclo[8.2.2.24,7]hexadeca-1(12),4(16),5,7(15),10,13-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F8/c17-9-5-1-2-6-11(19)15(23)8(16(24)12(6)20)4-3-7(13(9)21)14(22)10(5)18/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHKMHMGKKRFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C(CCC3=C(C(=C1C(=C3F)F)F)F)C(=C2F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501338087
Record name Parylene F dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501338087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785-64-4
Record name Parylene F dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501338087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Engineering of Parylene F Dimer

Classical and Contemporary Synthetic Routes for [2.2]Paracyclophane Derivatives

The initial discovery of [2.2]paracyclophane (PCP) dates back to 1949 through the gas-phase pyrolysis of p-xylene (B151628). A subsequent practical synthesis was developed by Cram and Steinberg involving intramolecular cyclization chinesechemsoc.org. These early methods laid the groundwork for accessing the fundamental [2.2]paracyclophane scaffold chinesechemsoc.org.

Classical approaches to [2.2]paracyclophane synthesis often involve the generation of p-quinodimethane intermediates, which then undergo dimerization researchgate.net. The Hofmann elimination of p-methylbenzyltrimethylammonium hydroxide (B78521) is a notable classical method for producing the [2.2]paracyclophane dimer, although it typically yields relatively low amounts of the desired product google.comgoogle.com. Improvements to this process have been explored to optimize yields, including conducting the reaction in the presence of a cosolvent and reaction promoters like crown ethers or methoxyalkoxyethers google.comgoogle.com.

Contemporary synthetic strategies for [2.2]paracyclophane derivatives focus on improving efficiency, regioselectivity, and stereoselectivity, particularly for substituted variants chinesechemsoc.orgnih.govthieme-connect.comrsc.org. These include methods involving electrophilic aromatic substitution, nucleophilic substitution, and various coupling reactions thieme-connect.combeilstein-journals.orgtudublin.ienih.gov. The synthesis of functionalized [2.2]paracyclophanes often presents challenges due to the inherent stability and inertness of the stacked benzene (B151609) rings, requiring specific reaction conditions and catalysts chinesechemsoc.orgnih.gov. Recent advances include catalytic desymmetric dearomatization reactions and the use of aryne intermediates to access diverse substituted PCPs chinesechemsoc.orgresearchgate.net.

Design and Synthesis of Fluorinated [2.2]Paracyclophane Precursors (Parylene F Dimer)

This compound, specifically 1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane, is a highly fluorinated derivative of [2.2]paracyclophane chemicalbook.comresearchgate.netacs.org. Its synthesis requires specialized routes to incorporate the fluorine atoms into the strained cyclophane structure.

One method for synthesizing octafluoro[2.2]paracyclophane (Parylene AF4) involves the reaction of 1,4-bis(chlorodifluoromethyl)benzene (B1330883) with zinc researchgate.net. Another route to perfluoro[2.2]paracyclophane, a related highly fluorinated analog, has been achieved from 1,4-bis(chlorodifluoromethyl)-2,3,5,6-tetrafluorobenzene researchgate.net.

The incorporation of fluorine atoms significantly influences the properties of the resulting polymer, leading to enhanced thermal and UV resistance compared to non-fluorinated or chlorinated Parylenes unmannedsystemstechnology.com. The synthesis of these fluorinated precursors can be more costly and may have limited yields compared to other Parylene dimers nanochemika.co.il.

Advances in Dimer Purification and Chemical Analysis for Research Applications

The purity of Parylene dimers is critical for their effective use as precursors in chemical vapor deposition (CVD) polymerization, as impurities can affect the quality and properties of the resulting thin films gluespec.comscscoatings.com. Purification techniques for [2.2]paracyclophane derivatives often involve chromatography and recrystallization chinesechemsoc.orguci.edunih.govacs.org.

For example, in the synthesis of certain [2.2]paracyclophane derivatives, crude product mixtures can be purified by recrystallization, followed by column chromatography to separate isomers uci.edu. Extensive column chromatography and recrystallization have also been employed to obtain pure diastereomers of dimeric [2.2]paracyclophane derivatives nih.gov.

Chemical analysis of [2.2]paracyclophane dimers and their derivatives is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, 19F NMR), mass spectrometry (MS), and X-ray crystallography to confirm their structure and purity chinesechemsoc.orgbeilstein-journals.orgresearchgate.netnih.govacs.orgrsc.orgbeilstein-journals.orgtudublin.iersc.orgdicp.ac.cn. Chiral High-Performance Liquid Chromatography (HPLC) is used to determine the enantiomeric excess of chiral [2.2]paracyclophane derivatives chinesechemsoc.orgnih.gov.

Theoretical Insights into Dimer Stability and Reactivity

Theoretical studies, particularly using density functional theory (DFT) calculations, have been employed to understand the stability, reactivity, and electronic properties of [2.2]paracyclophane and its derivatives chinesechemsoc.orgacs.orgrsc.orgacs.orgnih.gov.

The unique strained structure of [2.2]paracyclophane, with its two parallel stacked benzene rings in close proximity, leads to significant transannular interactions and strain energy chinesechemsoc.orgacs.orgnih.gov. Computational studies have shown that the stability of [2.2]cyclophanes is influenced by the relief of bridge tension and repulsion between π clouds acs.org. The aromatic rings in [2.2]paracyclophane are distorted into a boat conformation chinesechemsoc.org.

Data on the properties of this compound (Octafluoro[2.2]paracyclophane) are available, including its molecular formula and mass chemicalbook.comnih.gov.

PropertyValueSource
Molecular FormulaC₁₆H₈F₈ chemicalbook.comnih.gov
Molecular Weight352.22 g/mol nih.gov
Melting Point>205 °C (sublimes) chemicalbook.com
Boiling Point321 °C chemicalbook.com
Density1.497 chemicalbook.com

The reactivity of this compound is primarily relevant in the context of its pyrolysis to generate the monomer for CVD polymerization researchgate.netscscoatings.comwikipedia.org. However, studies have also explored radical addition chemistry involving octafluoro[2.2]paracyclophane, leading to novel dimeric derivatives researchgate.netacs.orgacs.org. These dimeric derivatives can undergo thermal homolytic retro processes to form radicals, which can be used as free-radical initiators acs.orgacs.org.

Vapor Deposition Polymerization Vdp Mechanisms for Poly P Xylylene F Films from Dimer

Fundamental Principles of the Gorham Process Applied to Parylene F Dimer

The Gorham process is a solvent-free chemical vapor deposition technique utilized for depositing parylene films. vsiparylene.comnih.govplasma.com For Parylene F, the process begins with the solid cyclic dimer, octafluoro[2.2]paracyclophane, being placed in a vaporization chamber. wikipedia.org Under vacuum, the dimer is heated to a temperature where it sublimes, transitioning directly from a solid to a gaseous state. vsiparylene.comscscoatings.comscscoatings.comscscoatings.com This dimeric gas then flows into a high-temperature pyrolysis furnace. vsiparylene.comscscoatings.comscscoatings.com In the furnace, the dimer undergoes thermolytic cleavage, breaking down into reactive monomeric species. vsiparylene.comscscoatings.comscscoatings.comscscoatings.com The monomeric vapor is subsequently transported to a deposition chamber, which is typically maintained at or near room temperature. vsiparylene.comscscoatings.comscscoatings.comrutgers.edu Upon contact with the substrate surface, the reactive monomers spontaneously polymerize, forming a thin, conformal poly(p-xylylene F) film. vsiparylene.comscscoatings.comscscoatings.comrutgers.eduscscoatings.com A key advantage of this process is that it yields 100% monomer with no by-products or decomposition of the monomer under optimized conditions. wikipedia.org The thickness of the resulting polymer film is generally controlled by the initial amount of dimer used. vsiparylene.com

Thermolytic Cleavage of this compound to Monomers (Pyrolysis Stage)

The pyrolysis stage is a critical step in the Gorham process, where the this compound is converted into its reactive monomeric form through thermal decomposition. scscoatings.comscscoatings.comscscoatings.com

Kinetic and Energetic Considerations of Dimer Pyrolysis

The thermolytic cleavage of the this compound involves the breaking of specific bonds within the cyclic structure to yield two molecules of the reactive p-xylylene F monomer. For parylene AF-4 (a common designation for poly(p-xylylene F) and its dimer), the pyrolysis involves cracking the -CF₂-CF₂- bonds. wikipedia.org These bonds are stronger than the -CH₂-CH₂- bonds found in the Parylene N dimer, necessitating higher pyrolysis temperatures for complete decomposition. wikipedia.org While specific kinetic and energetic data for this compound pyrolysis are not extensively detailed in the provided search results, the process is understood to involve the generation of a resonance-stabilized intermediate, the p-xylylene F monomer, which is a diradical. wikipedia.orgkpi.ua

Influence of Pyrolysis Temperature on Monomer Yield and Composition

The pyrolysis temperature is a crucial parameter that directly affects the efficiency of dimer conversion and the composition of the resulting monomeric species. For this compound, pyrolysis temperatures typically range from 700 °C to 750 °C to ensure complete decomposition into monomers. wikipedia.org One source indicates a pyrolysis temperature of 720 °C for complete decomposition of Parylene F dimers. mdpi.com Another mentions 720–730 °C. bilkent.edu.trresearchgate.netcambridge.org Temperatures used for Parylene N are generally lower, around 680 °C. wikipedia.org Insufficient pyrolysis temperature can lead to incomplete dimer cracking, resulting in lower monomer yield and potentially affecting the quality and properties of the deposited polymer film. Conversely, excessively high temperatures could potentially lead to unwanted side reactions or decomposition of the monomer, although the Gorham process is designed to minimize such occurrences. wikipedia.org

Data on typical pyrolysis temperatures for different parylene types:

Parylene TypeTypical Pyrolysis Temperature (°C)
Parylene N~680 wikipedia.org
Parylene C~690 mdpi.com
Parylene F (AF-4)700-750 wikipedia.org, 720-730 bilkent.edu.trresearchgate.netcambridge.org

Reactor Design and Process Variables Affecting Pyrolysis Efficiency

The design of the pyrolysis reactor and control over various process variables are essential for achieving high pyrolysis efficiency and consistent monomer production. While detailed reactor designs for Parylene F are not specifically described, typical Gorham process systems consist of a vaporization chamber, a pyrolysis furnace (reactor), and a deposition chamber, connected in a vacuum train. vsiparylene.comscscoatings.comscscoatings.com Process variables that influence pyrolysis efficiency include the temperature profile within the furnace, the residence time of the dimeric gas in the hot zone, and the pressure of the system. Maintaining a stable vacuum and precise temperature control are critical for optimal dimer cracking. scscoatings.comvsiparylene.com Contamination of the pyrolysis tube with carbonized deposits can occur, particularly with Parylene F, which can limit the thickness of the grown film if not addressed. rutgers.edu

Monomer Transport and Physisorption Phenomena in Vacuum Systems

Following pyrolysis, the reactive Parylene F monomers are transported in the gas phase from the pyrolysis furnace to the deposition chamber under vacuum. vsiparylene.comscscoatings.comscscoatings.com The vacuum conditions, typically in the range of 0.01 to 1.0 Torr (approximately 1.3 to 130 Pa), are crucial for the transport of the monomers to the substrate surface without significant gas-phase polymerization. wikipedia.orgrutgers.eduufl.edu At these pressures, the mean free path of the gas molecules is sufficiently long to allow the monomers to reach all exposed surfaces within the deposition chamber. rutgers.eduufl.edu

Upon reaching the substrate, the monomers undergo physisorption, a process where they are weakly adsorbed onto the surface through van der Waals forces. This physisorption is a prerequisite for the subsequent polymerization reaction. The distribution and density of the physisorbed monomers on the substrate surface influence the uniformity and growth rate of the polymer film. The substrate temperature plays a significant role in the physisorption process; while polymerization occurs at room temperature, maintaining the substrate temperature within a specific range (e.g., -100°C to +30°C, preferably -20°C to +30°C) can increase the growth rate. google.com

Radical Polymerization of p-xylylene F Monomers on Substrates

The p-xylylene F monomer, generated during pyrolysis, is a highly reactive species with a diradical character. wikipedia.orgkpi.ua Upon physisorption onto the substrate surface in the deposition chamber, these monomers undergo spontaneous radical polymerization. rutgers.eduscscoatings.comufl.edu This polymerization is a chain-growth process where monomer units add to the growing polymer chain ends. scscoatings.com The reaction proceeds without the need for external catalysts or initiators. wikipedia.orgscscoatings.com The polymerization occurs at relatively low temperatures, typically room temperature, and the substrate temperature does not rise significantly during the process. plasma.comscscoatings.comrutgers.edu

The polymerization of p-xylylene monomers is considered to follow a single reaction mechanism involving free radicals at the p-positions on the benzene (B151609) ring. aip.org The reactive monomer can exist in two quantum mechanical states, a benzoid state (triplet) and a quinoid state (singlet), with the triplet state effectively acting as the initiator for polymerization. wikipedia.org The spontaneous polymerization on the substrate surface leads to the formation of linear, high molecular weight poly(p-xylylene F) chains, which deposit as a continuous, conformal film. rutgers.eduscscoatings.com The absence of a liquid phase during deposition eliminates defects such as pooling, flowing, and bridging, contributing to the pinhole-free nature of the coating. rutgers.edu

Reaction Kinetics of Thin Film Formation

The kinetics of parylene CVD are under kinetic control. The rate-limiting steps include the adsorption of the monomer onto the substrate, surface migration and possibly bulk diffusion of the monomer, and the chemical reaction (initiation or propagation) at the surface nih.gov. The deposition rate and resulting film thickness are typically controlled by the amount of dimer used and the process parameters such as temperature and pressure mdpi.comscscoatings.com. Studies have investigated the polymerization kinetics using techniques like high-vacuum in-situ differential scanning calorimetry researchgate.netmdpi.com. Anomalies in VDP growth, such as anomalous kinetic roughening, can be attributed to factors like monomer diffusion, polymer nucleation, limited active end bonding, and shadowing effects researchgate.net.

Role of Substrate Surface Chemistry in Polymerization Initiation

While the polymerization of the reactive monomers is spontaneous at room temperature, the substrate surface can influence the initiation and adhesion of the film rutgers.edunih.gov. The surface chemistry of the substrate plays a role in the adsorption and diffusion of the monomer nih.gov. For instance, studies on Parylene AF4 deposition on Si and SiO2 substrates have investigated the adhesion properties, highlighting the importance of the interface mdpi.com. Adhesion promoters, such as A-174 silane, are often used to improve the bonding between the Parylene film and the substrate gluespec.commdpi.commdpi.com. The formation of specific bonds, like Si-F bonds, can dominate the adhesion strength on certain substrates mdpi.com.

Advanced Control and In-Situ Monitoring Techniques for VDP Processes

Precise control of coating thickness is crucial for achieving desired film properties, especially for nanoscale applications scscoatings.comhzo.com. In-situ monitoring techniques are employed to control and measure the film thickness during the VDP process nih.govscscoatings.com.

Techniques for monitoring and controlling thickness include:

Controlling the quantity of solid-phase dimer: The total amount of dimer loaded in the sublimation chamber directly influences the final film thickness scscoatings.com.

In-situ sensors based on thermal transfer principles: These sensors can detect when a targeted thickness is achieved, signaling the end of the VDP process scscoatings.com.

Optical interferometry: Considered a reliable method for measuring Parylene thickness scscoatings.com.

Optical reflectometry: Offers accurate measurement and control of film thickness by analyzing the sinusoidally modulated reflectivity as the coating depth increases scscoatings.com.

Quartz crystal microbalance (QCM): Used for monitoring deposition in custom-designed CVD systems for ultra-thin films researchgate.net.

Laser micrometers: Can be used to measure the coated device dimensions before and after VDP to calculate coating thickness scscoatings.com.

These techniques allow for better control compared to simply exhausting the dimer supply, which can lead to inaccuracies, particularly for thin films scscoatings.com.

Process Anomalies and Optimization in Parylene F Deposition

Despite the advantages of VDP, process anomalies can occur, and optimization strategies are employed to achieve desired film quality and properties.

Investigation of Impurity-Induced Carbonization and Film Growth Termination

While the search results did not provide specific details on impurity-induced carbonization and film growth termination specifically for this compound, general information about Parylene VDP suggests that the presence of other gases can decrease process efficiency and potentially lead to the formation of by-products scscoatings.com. Cleanliness of the substrate is also of extreme importance for successful application gluespec.com. Impurities or contaminants on the substrate surface could potentially interfere with the polymerization process and affect film growth or quality.

Strategies for Achieving Precise Thickness Control and Uniformity in Nanoscale Films

Achieving precise thickness control and uniformity is critical for nanoscale Parylene F films fcst.com.twscscoatings.comresearchgate.net. Strategies include:

Controlling dimer mass: The amount of dimer directly correlates to the deposited thickness mdpi.comscscoatings.com.

Optimizing process parameters: Factors like deposition pressure and temperature influence the deposition rate and uniformity rutgers.edumdpi.com.

Utilizing in-situ monitoring techniques: As mentioned in Section 3.5, techniques like optical interferometry and QCM allow for real-time monitoring and control of thickness scscoatings.comresearchgate.net.

Rotating substrate stages: Rotating the substrate during deposition can improve uniformity nih.govresearchgate.net.

Custom-designed deposition systems: Systems with small deposition chambers and features like rotating stages are designed for precise control of ultra-thin films researchgate.net.

Assessment of uniformity: Film uniformity is typically assessed by standard deviation analysis scscoatings.com.

Precise control down to thicknesses of 30 nm with excellent uniformity has been demonstrated for Parylene layers researchgate.net.

Novel Carrier Gas Applications in Parylene F Deposition

While the standard Gorham process for Parylene VDP does not typically require a carrier gas as the dimer sublimes under vacuum, some research explores the use of carrier gases in modified processes. One study investigated the use of hydrogen as a carrier gas along with liquid precursors (dibromotetrafluoro-p-xylene and 1,4-bis(trifluoromethyl)benzene) to deposit Parylene F films researchgate.net. This approach resulted in amorphous Parylene F films upon annealing, a property potentially useful for microelectronic device fabrication, and was presented as a new method for depositing Parylene F researchgate.net. This suggests that while not standard for the dimer process, carrier gases can be explored in alternative or modified VDP techniques for Parylene F.

Data Table: Typical Properties of Deposited Parylene F Film

PropertyResult
Gas Permeability, O216.7 (ccmm)/(m²day*atm)
Short Term Service Temperature250℃
Continuous Service Temperature200℃
Coefficient of Friction (Static and Dynamic)0.35
Rockwell HardnessR80
Tensile Strength7,800 psi
Penetration Power30 X
Dielectric Strength @ 1 mil7.0 KV
USP Class VI PolymerYes

Copolymerization Strategies Involving Parylene F Dimer

Rationale for Tailoring Polymer Characteristics through Copolymerization

Copolymerization is a strategic approach to engineer polymers with tailored characteristics by combining two or more different monomers. In the context of Parylene coatings, this strategy is employed to overcome the inherent limitations of homopolymers and achieve a synergistic combination of their desirable properties. For instance, while Parylene C is widely used for its excellent biocompatibility, conformal coverage, and barrier properties against moisture and gases, it suffers from poor adhesion to certain substrates and relatively low thermal stability. mdpi.comrutgers.edunih.govresearchgate.net Conversely, Parylene F, which has fluorine atoms replacing the aromatic hydrogens, exhibits significantly higher thermal stability. mdpi.comvsiparylene.comvsiparylene.com

The primary rationale for copolymerizing Parylene F with other variants like Parylene C is to create a new material that merges the benefits of both precursors. mdpi.comresearchgate.net This method aims to enhance properties such as thermal stability and adhesion without compromising the advantageous characteristics of the constituent polymers, like biocompatibility or lubricity. mdpi.comresearchgate.net By precisely controlling the composition of the copolymer, it is possible to fine-tune the final properties of the coating to meet the demanding requirements of advanced applications in microelectromechanical systems (MEMS) and electronic device encapsulation. mdpi.comnih.gov

Co-Deposition of Parylene F Dimer with Other Paracyclophane Dimers (e.g., Parylene C Dimer)

The formation of Parylene F copolymers is achieved through a chemical vapor deposition (CVD) process, often referred to as the Gorham process. vsiparylene.comscscoatings.com This solvent-free method involves three main stages: sublimation, pyrolysis, and deposition. scscoatings.com

In a typical co-deposition process involving Parylene F and Parylene C, the solid dimers of both materials are placed in the vaporizer of the deposition system. mdpi.comnih.gov The dimers are heated and sublime into a gaseous state. This gas then flows into a high-temperature pyrolysis furnace. To ensure the complete decomposition of the more stable this compound, the furnace temperature is set to approximately 720°C. mdpi.comnih.gov This is higher than the pyrolysis temperature required for Parylene C alone (around 690°C). nih.gov

During pyrolysis, the dimer molecules are cleaved to form highly reactive gaseous monomers. vsiparylene.comscscoatings.com These monomers—a mix of Parylene F and Parylene C monomers—then enter the room-temperature deposition chamber. nih.gov Inside the chamber, the monomers simultaneously adsorb onto the substrate and polymerize, forming a conformal copolymer film. scscoatings.comnih.gov The composition of the resulting film is controlled by adjusting the initial mass ratio of the different dimers placed in the vaporizer. mdpi.comnih.gov This technique allows for the fabrication of copolymer films with varying compositions and, consequently, tunable properties. mdpi.com

Characterization of Copolymer Composition and Structural Heterogeneity

The successful synthesis and composition of Parylene F copolymer films are verified using various analytical techniques. Fourier-transform infrared spectroscopy (FTIR) is a primary tool for confirming the presence of both monomer units within the polymer structure. mdpi.comnih.gov For copolymers deposited on silicon substrates, FTIR can also detect the formation of new chemical bonds at the film-substrate interface, such as silicon-fluoride (Si-F) bonds, which are crucial for understanding adhesion mechanisms. mdpi.comresearchgate.net

Surface energy calculations, derived from contact angle measurements with different liquids, provide insight into the surface properties of the copolymer films. mdpi.comnih.gov These measurements help characterize the hydrophobicity and surface chemistry, which can be influenced by the ratio of the constituent monomers. mdpi.com

The copolymerization process can also lead to structural heterogeneity at the surface, which can be observed through properties like the friction coefficient. Studies have shown that Parylene F-C copolymer films can possess smaller friction coefficients compared to the respective homopolymer films, indicating better lubricity and smoothness. mdpi.com This improvement is attributed to the mixed-monomer nature of the surface created during the copolymerization process. mdpi.com

Mechanistic Studies of Mixed-Monomer Polymerization and Film Growth

The polymerization of Parylene follows a free-radical, chain-growth mechanism. vsiparylene.comscscoatings.com In a mixed-monomer system, the reactive monomers generated from the pyrolysis of Parylene F and Parylene C dimers are introduced into the deposition chamber. These monomers then polymerize on all surfaces within the chamber at ambient temperature. nih.gov

The film growth is initiated by the adsorption of these reactive monomers onto the substrate. The specific mechanism of adhesion enhancement when copolymerizing Parylene F with Parylene C on a silicon substrate involves the interaction of the fluorine-containing monomer with the substrate surface. The highly reactive Parylene F monomer can form strong, stable Si-F bonds with the silicon wafer. mdpi.comresearchgate.net This chemical bonding at the interface is a primary contributor to the significantly improved adhesion strength observed in the copolymer films compared to Parylene C homopolymers, which rely more on weaker van der Waals forces. mdpi.comvsiparylene.com

During film growth, the two types of monomers incorporate into the growing polymer chains. The distribution of these monomers within the film determines its structural homogeneity and ultimate properties. The process is a spontaneous polymerization that occurs as the monomers condense on the cool surfaces of the deposition chamber. scscoatings.comnih.gov

Influence of Dimer Ratio on Copolymer Performance and Adhesion Properties

The ratio of this compound to other paracyclophane dimers in the initial charge is a critical parameter that directly influences the performance of the resulting copolymer film. Research on Parylene C and Parylene F copolymers has demonstrated a clear correlation between the dimer mass ratio and key properties like adhesion and thermal stability. mdpi.com

A study showed that copolymerizing Parylene C with Parylene F can increase the adhesion strength to a silicon substrate by as much as 10.4 times compared to a pure Parylene C film. mdpi.comnih.govresearchgate.net The adhesion strength is strongly dependent on the proportion of Parylene F, with a higher Parylene F content generally leading to stronger adhesion due to an increased number of Si-F bonds at the interface. mdpi.com As the mass ratio of Parylene F to Parylene C is decreased, the adhesion strength tends to decrease as well. mdpi.com

The thermal properties of the copolymer are also intermediate to those of the homopolymers. For example, the melting temperature (Tm) of a Parylene CF copolymer (338.8°C) was found to be between that of Parylene C (301.8°C) and Parylene F (429.5°C). mdpi.com Similarly, the thermal stability in an oxygen atmosphere is significantly improved in the copolymer compared to pure Parylene C. mdpi.com

The following table summarizes experimental data on the effect of the Parylene C to this compound mass ratio on the adhesion strength of the resulting copolymer film on a silicon substrate.

Sample NameParylene C Dimer MassThis compound MassAdhesion Strength (MPa)
Parylene C1.6 g0 g0.63
Parylene F0 g4.2 g5.23
C1F100.33 g3.3 g5.52
C1F50.55 g2.75 g6.55
CF1.16 g1.16 g6.01
C5F11.49 g0.3 g3.88
C10F11.54 g0.15 g2.88

Advanced Characterization and Analytical Techniques for Poly P Xylylene F Films

Spectroscopic Analysis of Polymer Structure and Chemical Bonding

Spectroscopic techniques are fundamental in elucidating the chemical nature of Parylene F films, from identifying functional groups to determining the elemental composition of the surface.

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the chemical bonds within the Poly(p-xylylene F) structure. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of molecular bonds can be identified.

The FTIR spectrum of Parylene F reveals distinct peaks that confirm its chemical structure. Notably, the presence of the benzene (B151609) ring is indicated by peaks in the aromatic C-H stretching region. mit.edu The fluorination of the polymer is also evident in the spectra. In a study comparing Parylene C and Parylene F, the FTIR spectra illustrated the bonds between the Parylene films and a silicon substrate. For Parylene F films, the presence of Si-F bonds was identified, which contributes to their enhanced adhesion properties. nih.gov

Table 1: Key FTIR Peak Regions for Parylene-Type Polymers

Wavenumber (cm⁻¹)AssignmentReference
2800-3000Symmetric and asymmetric stretching vibrations of sp3 and sp2 in C–H mdpi.com
1607Skeletal aromatic C–C vibrations mdpi.com
930Si-F bond (at interface with silicon substrate) nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of the material surface.

For fluorinated polymers like Parylene F, XPS is crucial for confirming the degree and uniformity of fluorination. The high-resolution spectra of the C 1s and F 1s regions are of particular interest. The C 1s spectrum can be deconvoluted to identify carbon atoms bonded to hydrogen, other carbon atoms, and fluorine atoms. The binding energy of the C 1s peak shifts to higher values with an increasing number of fluorine atoms attached to the carbon due to the high electronegativity of fluorine.

While a specific elemental composition table for a pure Parylene F film was not found in the reviewed literature, studies on fluorinated polymers demonstrate the utility of XPS in their characterization. For instance, in plasma-treated Parylene-C, a significant increase in the fluorine atomic concentration is observed after SF₆ plasma treatment, confirming the incorporation of fluorine into the surface. researchgate.net XPS studies of directly fluorinated high-density polyethylene (B3416737) (HDPE) also show the characteristic C 1s peaks for CF, CF₂, and CF₃ groups at increasing binding energies. utl.pt

Table 2: Expected High-Resolution C 1s XPS Peaks for Fluorinated Polymers

Functional GroupApproximate Binding Energy (eV)
C-C / C-H~285.0
C-F~287-289
C-F₂~290-292
C-F₃~292-294

Microstructural and Morphological Characterization of Films

The physical structure and surface features of Parylene F films are critical to their performance as barrier coatings and dielectric layers. Microstructural and morphological characterization techniques provide insights into the crystallinity, orientation, topography, and roughness of these films.

X-ray Diffraction (XRD) for Crystallinity and Orientation Analysis

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure and degree of crystallinity in polymers. The diffraction pattern of a semi-crystalline polymer consists of sharp peaks superimposed on a broad amorphous halo. The positions and intensities of the diffraction peaks are used to identify the crystal structure, while the ratio of the integrated intensity of the crystalline peaks to the total scattered intensity provides an estimate of the degree of crystallinity.

The crystallite size, which represents the size of the coherently diffracting domains, can be estimated from the broadening of the diffraction peaks using the Scherrer equation. youtube.comyoutube.com While specific crystallite size values for as-deposited Parylene F were not detailed in the provided search results, analysis of Parylene-C films has shown crystallite sizes in the range of 190-200 Å. researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface with nanoscale resolution. spectraresearch.comoxinst.com It is an invaluable tool for quantifying the surface roughness of Parylene F films, which is a critical parameter for many applications, including medical devices and microelectronics.

The surface roughness of parylene films can be influenced by deposition parameters. For Parylene C, an increase in the deposition rate has been shown to result in a growth of the root-mean-square (RMS) surface roughness. researchgate.net While specific RMS roughness values for Parylene F were not consistently available across the search results, the technique is routinely used to characterize the nanoscale topography of such films. For example, in one study, the average surface roughness of an unmodified parylene surface was measured to be 6.68 nm. nih.gov

Table 3: Representative Surface Roughness of a Parylene Film

MaterialMeasurement TechniqueAverage Surface Roughness (nm)Reference
Unmodified ParyleneAFM6.68 nih.gov

Environmental Scanning Electron Microscopy (ESEM) for Surface Wetting Phenomena

Environmental Scanning Electron Microscopy (ESEM) is a specialized form of electron microscopy that allows for the observation of samples in a gaseous environment, typically water vapor. This capability makes it particularly well-suited for studying dynamic processes such as wetting and condensation on surfaces without the need for conductive coatings.

ESEM has been utilized to investigate the wetting state of water droplets on Parylene F-coated polydimethylsiloxane (B3030410) (PDMS) surfaces. nih.gov By controlling the temperature and water vapor pressure within the ESEM chamber, researchers can induce and observe the condensation of water droplets on the surface. This allows for the direct visualization of the wetting behavior at a microscopic level.

In one study, the water contact angle of Parylene F was determined to be 109.63 ± 0.85°, indicating a hydrophobic surface. researchgate.net The study also found that a 3.5 µl probe liquid was optimal for contact angle measurements on Parylene F. researchgate.net ESEM studies can provide qualitative and quantitative information about the triple line (the contact line between the solid, liquid, and vapor phases) and can help in understanding the transition between different wetting regimes, such as the Cassie-Baxter and Wenzel states, on structured surfaces. acs.org

Table 4: Water Contact Angle of Parylene F

MaterialMeasurement TechniqueWater Contact Angle (°)Reference
Parylene FGoniometer109.63 ± 0.85 researchgate.net

Interfacial and Surface Energy Studies

The characterization of a polymer's surface properties is critical for predicting its behavior in various applications, particularly concerning adhesion, biocompatibility, and its interaction with different environments. For Poly(p-xylylene F) films, understanding the interfacial and surface energy is key to leveraging its unique properties.

Contact Angle Goniometry for Wettability and Surface Energy Determination

Contact angle goniometry is a fundamental technique used to quantify the wettability of a solid surface by a liquid. This measurement is crucial for determining the surface energy of the material, which governs how it will interact with other substances.

Research into the wettability of Parylene F has established it as a hydrophobic material. researchgate.net Studies using contact angle goniometry have determined that Parylene F exhibits a water contact angle of 109.63 ± 0.85°. researchgate.net This high contact angle indicates poor wetting by water and confirms the hydrophobic nature of the film's surface. The deposition of thin Parylene F layers has been shown to prevent the diffusion of liquids into soft Polydimethylsiloxane (PDMS) surfaces, a phenomenon known as adaptive wetting. nih.gov

The surface energy of a material is a measure of the excess energy at its surface compared to the bulk. It is a critical parameter for applications requiring specific adhesion characteristics. For Parylene F, the total surface energy has been calculated to be 39.05 ± 3.94 mJ/m². researchgate.net This value is derived from contact angle measurements with various probe liquids. researchgate.net The surface energy of Parylene F is a key factor in its performance as a protective coating, influencing its adhesion to substrates and its resistance to environmental factors. researchgate.net When copolymerized with Parylene C, the resulting film's surface energy can be modified, which has been shown to enhance adhesion to silicon substrates. mdpi.com

Wettability and Surface Energy of Parylene F

ParameterValueTechnique
Water Contact Angle109.63 ± 0.85°Contact Angle Goniometry
Surface Energy39.05 ± 3.94 mJ/m²Contact Angle Goniometry

Techniques for Assessing Film Integrity and Barrier Capabilities

A primary function of Poly(p-xylylene F) films is to act as a high-performance barrier against environmental factors such as gases and moisture. hubspotusercontent20.netscscoatings.com Various techniques are employed to quantify the integrity and barrier capabilities of these films, ensuring their reliability in critical applications.

Evaluation of Gas Permeation Rates (e.g., Helium and Water Vapor Transmission)

The effectiveness of a barrier coating is often determined by its gas and moisture permeability. hzo.com For Parylene F, the Water Vapor Transmission Rate (WVTR) and the permeation rates of gases like helium are key performance indicators.

Parylene F (specifically the VT-4 variant) demonstrates effective moisture barrier properties, with a reported WVTR of 0.28 g·mm/m²·day. scscoatings.com Fluorinated parylenes, in general, are recognized for their excellent barrier performance, even after exposure to high temperatures. researchgate.netmdpi.comnih.gov For instance, a 25 µm thick Parylene AF4 film, after being subjected to 300 °C, exhibited a WVTR of 6.6 g/m²·day. researchgate.netmdpi.comnih.gov This performance is superior to many other common polymeric materials. rutgers.eduscscoatings.com

Helium Transmission Rate (HTR) is another critical parameter, especially for applications requiring hermetic sealing. After the same 300 °C heat treatment, a 25 µm Parylene AF4 film showed an HTR of 12.18 × 10³ cm³ (STP) m⁻² day⁻¹ atm⁻¹. researchgate.netmdpi.comnih.gov The barrier performance of fluorinated parylenes like AF4 at 300 °C is comparable to that of Polyimide (PI), a highly stable polymer, at lower temperatures, and significantly better in terms of water vapor barrier performance. nih.gov

Gas Permeation Data for Fluorinated Parylene Films

Parylene TypeTest ConditionPermeation RateUnit
Parylene F (VT-4)-0.28g·mm/m²·day (WVTR)
Parylene AF4 (25 µm)After 300 °C exposure6.6g/m²·day (WVTR)
Parylene AF4 (25 µm)After 300 °C exposure12.18 × 10³cm³ (STP) m⁻² day⁻¹ atm⁻¹ (HTR)
Parylene F25 °C16.7(ccmm)/(m²day*atm) (Oxygen Permeability)

Thermal Analysis Techniques for Polymer Stability Investigations

Thermal analysis techniques are indispensable for determining the operational limits and long-term stability of polymers at elevated temperatures. For Poly(p-xylylene F), which is often selected for its thermal stability, methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial data. hubspotusercontent20.netvsiparylene.com

Differential Scanning Calorimetry (DSC) is used to identify phase transitions such as the melting temperature (Tm). mdpi.com Research has shown that Parylene F has a significantly higher melting temperature compared to other variants like Parylene C. mdpi.comnih.gov The Tm of Parylene F has been measured at 429.5 °C, whereas Parylene C melts at 301.8 °C. mdpi.comnih.gov This superior thermal stability expands the potential applications of Parylene F into processes that involve higher temperatures, such as soldering and ball bonding. mdpi.comnih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating the onset of thermal degradation. mdpi.com In an oxygen atmosphere, the initial weight loss for Parylene F occurs at 355.6 °C, which is considerably higher than that of Parylene C (237.4 °C). nih.gov In a nitrogen environment, the degradation of Parylene VT4 (a type of Parylene F) occurs at 495 °C. mdpi.com The thermal stability of poly(α,α,α',α'-tetrafluoro-p-xylylene) has also been studied, showing decomposition at 570 °C under a nitrogen atmosphere and 620 °C in air. akjournals.com These results confirm that fluorinated parylenes are exceptional materials for high-temperature applications. researchgate.netmdpi.comnih.gov

Thermal Properties of Parylene F

PropertyValueAtmosphereTechnique
Melting Temperature (Tm)429.5 °CN/ADSC
Initial Weight Loss Temperature355.6 °COxygenTGA
Decomposition Temperature (VT4)495 °CNitrogenTGA
Decomposition Temperature570 °CNitrogenTGA/DTA
Decomposition Temperature620 °CAirTGA/DTA

Research Applications and Advanced Material Engineering of Poly P Xylylene F Films

High-Performance Dielectric Layers in Microelectronic Devices

Parylene F films exhibit excellent dielectric properties, including high dielectric strength and a low dielectric constant, which are crucial for their application as high-performance dielectric layers in microelectronic devices. vsiparylene.commade-in-china.complasonic.itcomelec.chvsiparylene.com The ability to deposit these films conformally and without pinholes at room temperature via CVD makes them particularly suitable for complex microelectronic structures. vsiparylene.comqixinchemicals.complasonic.itnanochemika.co.ilscscoatings.com

Gate Insulators in Advanced Transistor Architectures

Ultra-thin Parylene films, including Parylene F, have been explored as polymer gate insulators in advanced transistor architectures, such as nanowire field-effect transistors (FETs) and organic field-effect transistors (OFETs). researchgate.netnih.govacs.orgaip.orgaip.org The CVD process allows for the controlled deposition of films with thicknesses ranging from 5 to 100 nm, which is essential for nanoscale electronic devices. researchgate.netacs.org Research has demonstrated the potential of using Parylene-based double-layer gate dielectrics, combining Parylene C and F, to achieve improved interface and bulk gate dielectric properties, leading to high-performance and stable OFETs. nih.gov The low dielectric constant of Parylene F (values typically range from 2.05 to 2.35) is advantageous for reducing parasitic capacitance in high-frequency applications. made-in-china.comcomelec.chresearchgate.net

Passivation and Encapsulation for Sensitive Electronic Components

Parylene F is widely used for the passivation and encapsulation of sensitive electronic components due to its ability to form a conformal, pinhole-free barrier. vsiparylene.comvsiparylene.comresearchgate.netunmannedsystemstechnology.commicrohybrid.comcvut.czunipd.it This protective layer shields components from moisture, chemicals, and contaminants that can degrade performance and reliability. vsiparylene.comvsiparylene.comvsiparylene.comunmannedsystemstechnology.comnttf-coatings.de The ultra-thin nature of the coating ensures that it does not significantly add to the size or weight of the encapsulated devices. vsiparylene.comadvancedcoating.com Its chemical inertness and resistance to various aggressive media make it an ideal choice for protecting high-quality components exposed to extreme environmental conditions. vsiparylene.comvsiparylene.commicrohybrid.comnttf-coatings.de

Integration into Printed Circuit Boards (PCBs)

Parylene F coatings are integrated into Printed Circuit Boards (PCBs) and flexible circuits to provide protection against moisture, chemicals, and mechanical stress. vsiparylene.comvsiparylene.comscscoatings.comunmannedsystemstechnology.comnttf-coatings.deadvancedcoating.comipc.org The conformal nature of the CVD process allows the coating to encapsulate complex geometries and penetrate tight spaces on PCBs, ensuring comprehensive protection. scscoatings.comunmannedsystemstechnology.comadvancedcoating.com This enhances the durability and long-term reliability of electronic assemblies, particularly in demanding applications. unmannedsystemstechnology.comadvancedcoating.com

Advanced Barrier Coatings for Harsh Environments

Parylene F films serve as advanced barrier coatings, offering robust protection in harsh environments due to their low permeability and high stability. hzo.comvsiparylene.commade-in-china.comvsiparylene.comvsiparylene.comsherkintechnologies.com

Protection Against Moisture and Corrosive Gaseous Species

Parylene coatings, including Parylene F, are known for their exceptional barrier properties against moisture and corrosive gaseous species. hzo.comvsiparylene.commade-in-china.comvsiparylene.comvsiparylene.comscscoatings.comunmannedsystemstechnology.comcvut.cznttf-coatings.desherkintechnologies.com The pinhole-free nature and low water vapor transmission rates (WVTR) of these films are critical for preventing moisture ingress, which can lead to corrosion and electronic failure. hzo.comvsiparylene.comvsiparylene.comipc.org Parylene F's hydrophobicity further contributes to its effectiveness as a moisture barrier. made-in-china.com Its chemical inertness ensures resistance to a wide range of chemicals, solvents, acids, and alkaline chemistries. vsiparylene.comvsiparylene.comvsiparylene.comnttf-coatings.de

Research findings highlight the excellent barrier performance of fluorinated Parylene films. For instance, a 25 µm thick Parylene AF4 film (a fluorinated variant with even higher thermal stability) demonstrated a WVTR of 6.6 g m⁻² day⁻¹ after exposure to 300 °C, indicating its sustained barrier properties even under thermal stress. mdpi.comresearchgate.net

Enhanced Performance in High-Temperature Operating Conditions (e.g., Aerospace, Automotive, Battery Technologies)

Parylene F exhibits superior thermal stability compared to Parylene N and C, making it suitable for applications operating in high-temperature environments. hzo.comvsiparylene.comunmannedsystemstechnology.commade-in-china.comqixinchemicals.comvsiparylene.complasonic.itplasma.com This property is particularly valuable in industries such as aerospace, automotive, and battery technologies, where components are subjected to elevated temperatures. vsiparylene.comvsiparylene.comscscoatings.comunmannedsystemstechnology.comcvut.czadvancedcoating.commdpi.comresearchgate.net

Parylene F (VT-4) has a long-term service temperature of up to 150 °C and a short-term service temperature of up to 180 °C, with some sources indicating resistance to reflow soldering processes up to 300 °C. plasonic.itmdpi.com Another fluorinated variant, Parylene AF4, shows even higher thermal resistance, with a long-term service temperature of 350 °C and short-term up to 450 °C, and demonstrates excellent barrier performance after 300 °C exposure. plasonic.itscscoatings.commdpi.comresearchgate.netplasma.com These thermal properties, combined with their barrier capabilities, position fluorinated Parylenes as appropriate materials for protecting electronics and components in demanding high-temperature applications. mdpi.comresearchgate.netresearchgate.net

The following table summarizes some key properties of Parylene F (VT-4) in comparison to other common Parylene types:

PropertyParylene NParylene CParylene DParylene F (VT-4)Parylene F (AF4)Source
Density (g/cm³)1.10 - 1.121.2891.4181.6521.32 comelec.ch
Dielectric Constant (1 kHz)2.652.982.822.252.2 comelec.ch
Dielectric Constant (1 MHz)2.652.912.82.422.17 comelec.ch
Continuous Service Temp (100,000h, °C)6080100150350 comelec.ch
Continuous Service Temp (1,000h, °C)95115130180450 comelec.ch
Water Vapor Transmission RateLowLowerLowerLowLow hzo.comvsiparylene.com
UV ResistanceGoodGoodBetterExcellentExcellent hzo.comunmannedsystemstechnology.complasonic.itplasma.com

Note: Data points may vary slightly depending on the specific test methods and sources.

Enabling Material for Microelectromechanical Systems (MEMS) and Nanoscale Devices

Poly(p-xylylene F) films, like other parylenes, are significant enabling materials for MEMS and nanoscale devices. mdpi.comaip.orgnanochemika.co.ildesignhmi.com Their deposition process allows for the creation of coatings that conform precisely to complex three-dimensional structures inherent in these miniaturized systems. scscoatings.comqixinchemicals.comdesignhmi.com

Fabrication of Ultra-thin, Conformal Films for Micro- and Nano-structures

The CVD process used to deposit Poly(p-xylylene F) films facilitates the creation of ultra-thin coatings, ranging from nanometers to tens of micrometers, with exceptional conformality and uniform thickness. researchgate.netnanochemika.co.ilvsiparylene.com This is crucial for coating intricate micro- and nano-structures without bridging or uneven coverage, issues often encountered with liquid-based coating methods. scscoatings.comrutgers.edudesignhmi.com The gaseous monomer penetrates deeply into small features and crevices, polymerizing in situ to form a continuous, pinhole-free layer. scscoatings.comqixinchemicals.comnanochemika.co.il This capability is particularly important for protecting delicate components and ensuring the reliable operation of miniaturized devices. scscoatings.comdesignhmi.com While achieving reliable sub-30 nm parylene films can present challenges with pinholes and thickness control using standard systems, research is ongoing to address these limitations for nanoscale device applications. aip.org

Development of Sensors and Actuators with Advanced Material Properties

Poly(p-xylylene F) films contribute to the development of sensors and actuators by providing advanced material properties. The low dielectric constant of Parylene F makes it suitable for applications requiring excellent electrical insulation, particularly in high-frequency circuits and microelectronic components within MEMS. csem.chvt.eduqixinchemicals.comdesignhmi.comellsworth.com Its chemical inertness and barrier properties offer protection to sensitive sensor and actuator elements from harsh environments, moisture, chemicals, and corrosive substances, enhancing their durability and reliability. gluespec.comnanochemika.co.ildesignhmi.comvsiparylene.com The mechanical properties, including flexibility and tensile strength, also make these films suitable for structural components or protective layers in flexible or moving MEMS and nanoscale devices. researchgate.netnanochemika.co.il

Surface Modification and Functionalization for Targeted Applications

While standard Poly(p-xylylene) films, including Parylene F, are generally chemically inert, limiting direct chemical bonding, research explores methods for surface modification and functionalization to tailor their properties for specific applications. nih.govumich.edud-nb.info Functionalized parylene precursors or post-deposition treatments can introduce reactive groups onto the film surface. umich.eduplos.org This allows for the immobilization of biomolecules, the creation of patterned bioactive surfaces, or the modification of surface energy for controlled interactions with the environment or other materials. plos.orgmdpi.combeilstein-journals.org For instance, the introduction of functional groups like amine or ester moieties enables subsequent conjugation reactions for targeted biological or chemical functionalities. plos.orgbeilstein-journals.orgnih.govkumarbiomaterials.org These modified surfaces are valuable for applications in biosensors, biomedical devices, and microfluidics, where specific surface chemistries are required for molecular recognition, cell adhesion control, or localized therapeutic release. plos.orgmdpi.comnih.govnorthwestern.edu

Emerging Research Directions and Future Outlook for Parylene F Dimer

Development of Novel Fluorinated Dimer Derivatives with Tailored Properties

Research is ongoing to synthesize novel fluorinated paracyclophane derivatives with specific properties. This involves exploring different fluorination patterns on the aromatic rings or ethylene (B1197577) bridges of the paracyclophane structure. For instance, studies have investigated the synthesis of brominated tetrafluoro[2.2]paracyclophanes and octafluoro[2.2]paracyclophane derivatives through various reaction pathways, including nucleophilic aromatic substitution and Suzuki cross-couplings. tudublin.iethieme-connect.comumich.edu These efforts aim to create precursors that yield polymers with improved thermal performance, altered dielectric constants, enhanced barrier properties, or modified surface characteristics. The synthesis of novel dimeric derivatives, such as those formed by radical addition chemistry involving trifluoromethyl radicals and octafluoro[2.2]paracyclophane, is also being explored for their potential as free-radical initiators. acs.org The development of methods for the synthesis of novel homoannularly and heteroannularly di-substituted analogues is also a focus, potentially leading to compounds with superior properties as ligands for asymmetric synthesis due to higher resistance to thermal isomerization. tudublin.ie

Advanced Computational Modeling and Simulation of VDP and Polymerization Processes

Computational modeling and simulation play a significant role in understanding and optimizing the VDP process of parylene polymers, including Parylene F. Models are being developed to describe the multi-step process, which involves sublimation of the dimer, pyrolysis to form the monomer, physisorption of the monomer onto the substrate surface, and subsequent chemisorption and polymerization. acs.orgunm.eduuga.eduhzo.com These models aim to predict film growth accurately and understand the influence of parameters such as temperature, pressure, and monomer partial pressure on deposition rate and film morphology. acs.orgunm.eduuga.edu Molecular dynamics (MD) simulations are used to study the bulk phases, isolated chains, thermodynamic properties, molecular mobility, and structural characteristics of poly(p-xylylene) polymers. uga.eduresearchgate.net Computational techniques, such as a combined NVT + NPT-MD method, are also employed to study the calculated structures, densities, and glass transition temperatures of parylene membranes. researchgate.net

Innovative Strategies for Enhancing Adhesion and Interfacial Bonding in Polymer Films

Poor adhesion of parylene films to certain substrates, particularly in wet environments, remains a challenge. usc.edumdpi.com Research is focused on developing innovative strategies to enhance adhesion and interfacial bonding for Poly(p-xylylene F) films. This includes exploring surface modifications, such as plasma treatments, and the use of adhesion promoting layers or interposer layers. hzo.comusc.edugoogle.compreprints.org Copolymerization of Parylene F with other parylene variants, such as Parylene C, is being investigated as a method to improve adhesion and thermal stability without degrading other coating properties. mdpi.comresearchgate.net Studies have shown that copolymer films can exhibit significantly enhanced adhesion strength compared to homopolymer films. mdpi.comresearchgate.net The use of chemical linkers or adhesion promoting layers appropriate for multilayer structures is also an area of interest. usc.edu

Data from a study on the adhesion strength of Parylene copolymer films with different Parylene C/Parylene F dimer mass ratios demonstrated improved adhesion compared to homopolymer films. mdpi.comresearchgate.net

Dimer Mass Ratio (C/F)Adhesion Strength (N/mm)
Parylene C (Homopolymer)~0.1
Parylene F (Homopolymer)~0.1
C1F5>0.8
CF (1:1)>0.9
C5F1~1.0
C10F1~0.85

Exploration of New Deposition Methodologies and Reactor Designs for Scalable Production

While Gorham's method involving the pyrolysis of the dimer is a standard VDP technique for Parylene F, researchers are exploring new deposition methodologies and reactor designs to improve efficiency, control, and scalability. bilkent.edu.trhzo.comcambridge.org Alternative precursors and deposition techniques, such as plasma-enhanced chemical vapor deposition (PECVD) using precursors like 1,4-bis(trifluoromethyl)benzene, are being investigated to achieve Parylene F-like films with desirable properties. bilkent.edu.trresearchgate.net The use of carrier gases, such as hydrogen, with liquid precursors is also being explored as a new deposition method. cambridge.org Efforts are being made to develop simpler and more cost-effective processes compatible with existing dielectric deposition reactors. bilkent.edu.tr Scalable production methods for Parylene F dimer and its precursors are crucial for wider adoption in various industries. qixinchemicals.comsherkintechnologies.com

Integration of Poly(p-xylylene F) in Hybrid and Multilayered Functional Materials

Poly(p-xylylene F) is being integrated into hybrid and multilayered functional materials to leverage its unique properties in conjunction with other materials. This includes applications in microelectronics, where its low dielectric constant is advantageous for intermetal dielectrics. bilkent.edu.tr Parylene F films can also serve as protective layers in biomedical implants and wearable medical devices due to their biocompatibility and barrier properties. vsiparylene.com Research is exploring the use of Parylene F in multilayer structures for enhanced performance, such as in antibacterial catheters where it can cap a silver layer to control ion release and prolong lifetime. beilstein-journals.org The integration of Poly(p-xylylene F) into nanocomposite membranes is also being investigated to create materials with improved separation properties. mdpi.com The development of novel [2.2]paracyclophane-substituted quinolines via skeletal editing strategies highlights the potential for incorporating the paracyclophane structure into new functional molecules and materials. rsc.org

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing Parylene F films via chemical vapor deposition (CVD), and how do they influence film quality?

  • Methodological Answer : The CVD process for Parylene F involves three stages:

Sublimation : Heat the dimer to 90–170°C under vacuum (10 mTorr) to convert it into a gaseous state .

Pyrolysis : Decompose the dimer into reactive monomers at 690–720°C .

Deposition : Polymerize monomers on substrates at room temperature (15–32 mTorr deposition pressure) .

  • Key Considerations : Higher pyrolysis temperatures (e.g., 720°C) ensure complete dimer decomposition, critical for defect-free films. Substrate preparation (e.g., quartz vs. silicon) and vacuum consistency significantly affect adhesion and uniformity .

Q. How should Parylene F dimer be stored to ensure chemical stability, and what factors dictate storage conditions?

  • Methodological Answer :

  • Temperature : Conflicting recommendations exist:
  • Room temperature storage is acceptable for ≥98% pure dimers .
  • Lower purity or long-term storage may require 2–8°C to prevent premature sublimation .
  • Environment : Store in airtight containers under inert gas (e.g., nitrogen) to minimize moisture absorption and oxidative degradation. Pre-deposition purity checks (e.g., HPLC) are advised .

Q. What characterization techniques are essential for verifying the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : FTIR and NMR to confirm fluorine substitution on the benzene ring and detect impurities .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to validate the melting point (>321°C) and detect thermal degradation .
  • Chromatography : HPLC or GC-MS for quantifying dimer purity (≥98% recommended for high-performance coatings) .

Advanced Research Questions

Q. How does copolymerization of Parylene F with other dimers (e.g., Parylene C) enhance thermal stability or dielectric properties, and what experimental protocols optimize this process?

  • Methodological Answer :

  • Process Design : Use a dual-dimer CVD system with controlled mass ratios (e.g., Parylene C:F = 1:1 to 1:4). Maintain pyrolysis at 720°C for F dimer compatibility .
  • Characterization :
  • Dielectric Constant : Measure via impedance spectroscopy; Parylene F’s lower dielectric constant (2.3–2.5) improves high-frequency applications .
  • Thermal Stability : Thermogravimetric Analysis (TGA) shows copolymer films withstand >400°C, outperforming pure Parylene C (degradation at ~350°C) .
  • Challenge : Uneven monomer flow rates can cause phase separation. Use real-time mass spectrometry to monitor gas-phase composition .

Q. What experimental approaches resolve contradictions in reported deposition parameters (e.g., sublimation rates vs. film roughness)?

  • Methodological Answer :

  • Controlled Variables : Systematically vary sublimation rates (e.g., 0.1–0.5 g/hr) while keeping deposition pressure constant (15–32 mTorr).
  • Surface Analysis : Atomic Force Microscopy (AFM) reveals that slower sublimation rates (e.g., 0.2 g/hr) reduce surface roughness (Ra < 5 nm) by enabling uniform monomer adsorption .
  • Data Reconciliation : Compare kinetic models with empirical data to identify pressure-dependent anomalies (e.g., ultra-low pressures <10 mTorr increase roughness due to reduced monomer mobility) .

Q. How can thermal degradation studies inform the operational limits of Parylene F in high-temperature microelectronics?

  • Methodological Answer :

  • Accelerated Aging : Expose films to 300–400°C in nitrogen or air. Track mass loss (TGA) and Fourier-transform infrared (FTIR) peaks (e.g., C-F bond stability).
  • Failure Metrics : >5% mass loss at 400°C correlates with dielectric breakdown in field-effect transistors .
  • Mitigation : Hybrid coatings (e.g., Parylene F/SiN) extend operational limits by 50–100°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.